N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C17H17Cl2N3O |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-7-6-13(12-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) |
InChI Key |
MRQLEVOUDMOEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 4-phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure compound.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
-
Acidic Hydrolysis : 6M HCl, reflux (110°C), 8–12 hours.
-
Basic Hydrolysis : 2M NaOH, 80°C, 6 hours.
Reduction of the Piperazine Ring
The piperazine ring can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to generate a secondary amine derivative. This modification alters receptor-binding affinity .
Halogen-Specific Reactions
The 3,4-dichlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Dechlorination | Pd/C, H₂ (1 atm), EtOH, 25°C, 4h | Phenylpiperazine-carboxamide |
| Sulfonation | SO₃/H₂SO₄, 60°C, 2h | Sulfonated aryl derivative |
These reactions are critical for tuning electronic properties and solubility .
Reactivity at the Piperazine Nitrogen
The piperazine nitrogen undergoes alkylation or acylation to introduce substituents:
-
Alkylation : React with methyl iodide (CH₃I) in DMF, K₂CO₃, 50°C, 6h to form N-methylpiperazine derivatives.
-
Acylation : Treat with acetyl chloride (AcCl) in pyridine, 0°C → RT, 3h to yield N-acetylated analogs .
Stability Under Physiological Conditions
The compound exhibits moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 hours) but degrades rapidly in acidic conditions (pH 1.2, t₁/₂ = 0.8 hours), primarily via hydrolysis of the carboxamide bond.
Key Research Findings
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in various fields of scientific research due to its complex structure and potential biological activities. This article explores its applications across medicinal chemistry, pharmacology, and industry, supported by relevant case studies and data.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Its mechanism of action may involve interactions with specific enzymes or receptors that modulate cell proliferation. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a candidate for further development in cancer therapeutics .
Dopamine Receptor Interaction
This compound has also been studied for its interaction with dopamine receptors. It shows potential as a selective ligand for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. This selectivity could lead to novel treatments for conditions like schizophrenia and bipolar disorder .
Case Study: Molecular Docking Studies
Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to the DNA-topoisomerase II complex. One study identified a derivative that exhibited strong cytotoxicity against cancer cells while sparing healthy cells, highlighting its therapeutic potential .
Chemical Synthesis
In industrial settings, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new materials and intermediates in chemical production.
Pharmaceutical Development
The compound is being explored for its potential use in developing new pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance its efficacy and selectivity as a drug candidate.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Piperazine Carboxamides
Key Observations :
- Ortho-substituted chloro analogs (e.g., 2-Cl) exhibit higher melting points, likely due to stronger intermolecular interactions, whereas para-substituted derivatives show reduced thermal stability .
Bioactivity and Selectivity
MAO-B Inhibitors
The 3,4-dichlorophenyl moiety is critical for selectivity toward monoamine oxidase-B (MAO-B). For example:
Insights :
- Piperazine-carboxamide derivatives generally require mild coupling reagents (e.g., HATU, EDCI) to avoid decomposition of the dichlorophenyl group .
- Thiourea-linked indole derivatives (e.g., from ) show variable yields (27–84%), emphasizing the sensitivity of the 3,4-dichlorophenyl group to reaction conditions .
Crystallographic and Conformational Analysis
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): X-ray studies reveal a chair conformation for the piperazine ring, stabilized by N–H∙∙∙O hydrogen bonding. This suggests that the target compound’s piperazine core may adopt similar conformations, influencing receptor binding .
- 3,4-Dichlorophenyl-containing pyrazoles (): Exhibit planar geometry at the dichlorophenyl ring, facilitating π-π stacking interactions in enzyme active sites .
Biological Activity
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenyl group, along with a carboxamide functional group. This unique structure contributes to its diverse biological activities. The synthesis typically involves the reaction of 3,4-dichloroaniline with phenylpiperazine under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown promising results against various bacterial strains. For instance, one study reported an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics such as ciprofloxacin.
| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| Escherichia coli | 32 | Fluconazole | 16 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties . In vitro assays using the MTT method demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | 5-Fluorouracil | 10 |
| HCT-116 | 20 | Tomudex | 12 |
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Antimicrobial Action : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
- Anticancer Mechanism : The anticancer effects are hypothesized to result from the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase . Molecular docking studies have suggested strong binding affinities to targets involved in cancer proliferation pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperazine ring have been explored to enhance potency and selectivity. For instance, replacing the dichlorophenyl group with other halogenated phenyl groups has shown improved anticancer activity in preliminary studies .
Case Studies
Several case studies have highlighted the potential of this compound:
- A study investigating its use as a lead compound for developing new D3 receptor agonists found that modifications to its structure could yield compounds with higher affinity and selectivity for neuropsychiatric conditions .
- Another research project focused on its application in treating Cryptosporidium parvum infections demonstrated that derivatives of this compound could maintain potency while minimizing side effects associated with existing treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-(3,4-dichlorophenyl)piperazine with phenyl isocyanate or chloroformate derivatives under inert conditions. Key intermediates include α-chloroacetamides and substituted piperazine precursors, as seen in analogous syntheses of N-arylpiperazine carboxamides . Purification often employs column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying substituent positions and piperazine ring conformation. For example, coupling constants () in NMR can distinguish equatorial vs. axial protons in the piperazine chair conformation .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in carboxamide derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. What in vitro assays are typically used to assess the biological activity of piperazine derivatives?
- Methodological Answer : Standard assays include:
- Receptor Binding Studies : Radioligand competition assays (e.g., dopamine D2/D3 receptor binding, using -spiperone) to determine values .
- Enzyme Inhibition Assays : Fluorometric or colorimetric methods (e.g., acetylcholinesterase inhibition) with IC calculations .
- Cytotoxicity Screening : MTT or TTC assays in cell lines to evaluate metabolic inhibition .
Advanced Research Questions
Q. How can conflicting NMR data between different studies be resolved when characterizing this compound?
- Methodological Answer : Discrepancies in chemical shifts (δ) or coupling constants () may arise from solvent effects, tautomerism, or crystallographic vs. solution-state conformations. To resolve conflicts:
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping in piperazine) .
- 2D NMR Techniques : COSY and NOESY correlations clarify proton-proton spatial relationships .
- Cross-Validation with X-ray Data : Compare solution-state NMR with solid-state crystallographic conformations .
Q. What strategies are effective in improving the yield of the target compound during multi-step synthesis?
- Methodological Answer :
- Optimized Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures to minimize side reactions (e.g., hydrolysis of carboxamide intermediates) .
- Catalytic Additives : DBU or triethylamine enhances nucleophilicity in piperazine substitution reactions .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps, reducing byproduct formation .
Q. How does the substitution pattern on the piperazine ring influence binding affinity to dopamine receptors?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor affinity by stabilizing ligand-receptor interactions via halogen bonding. For example, 2,3-dichloro substitution on the phenyl ring increases D3 receptor selectivity .
- Hydrophobic Substituents : Alkyl or aryl groups (e.g., 4-phenyl) improve lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
- Steric Effects : Bulky substituents at the piperazine N-position may reduce affinity by disrupting receptor pocket accommodation .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Protocols : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and ligand concentrations .
- Control for Metabolite Interference : Use HPLC-purified compounds to exclude impurities (e.g., linuron metabolites in cytotoxicity assays) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
